![molecular formula C62H104O30S B10853244 [(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B10853244.png)

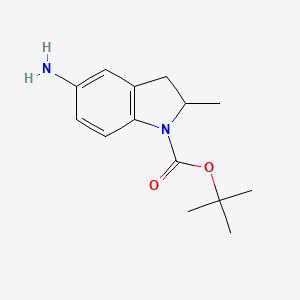

[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SCH-725739 is a novel steroidal saponin isolated from the marine starfish Novodinia antillensis . It is one of two saponins identified from this starfish, the other being SCH-725737 . These compounds have garnered interest due to their unique structures and potential biological activities.

Preparation Methods

The preparation of SCH-725739 involves bioassay-guided fractionation of an active fraction from an extract of the marine starfish Novodinia antillensis . The process includes several steps of purification and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

Chemical Reactions Analysis

SCH-725739, being a steroidal saponin, is expected to undergo various chemical reactions typical of saponins. These reactions include:

Oxidation: Saponins can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the saponin structure.

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the chemical reactions of SCH-725739 are limited, and further research is needed to fully understand its reactivity.

Scientific Research Applications

SCH-725739 has shown potential in various scientific research applications, including:

Chemistry: Its unique structure makes it a subject of interest for studying marine natural products and their chemical properties.

Biology: SCH-725739 has been identified as an inhibitor of the NaV1.8 sodium channel, which is involved in pain signaling. This makes it a potential candidate for pain management research.

Medicine: Due to its biological activity, SCH-725739 is being explored for its potential therapeutic applications, particularly in pain management and possibly other conditions involving sodium channel modulation.

Industry: While industrial applications are not yet well-established, the compound’s unique properties may lead to future uses in pharmaceuticals and biotechnology.

Mechanism of Action

SCH-725739 exerts its effects primarily by inhibiting the NaV1.8 sodium channel . This channel is involved in the transmission of pain signals, and its inhibition can lead to reduced pain perception. The exact molecular targets and pathways involved in this inhibition are still under investigation, but the compound’s ability to modulate sodium channels is a key aspect of its mechanism of action.

Comparison with Similar Compounds

SCH-725739 is similar to other steroidal saponins, such as SCH-725737, which was also isolated from the same marine starfish . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. Other similar compounds include various asterosaponins, which are also steroidal saponins isolated from starfish and have shown diverse biological activities .

References

Properties

Molecular Formula |

C62H104O30S |

|---|---|

Molecular Weight |

1361.5 g/mol |

IUPAC Name |

[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C62H104O30S/c1-23(2)12-11-17-62(10,76)36-14-13-31-30-21-35(33-20-29(92-93(77,78)79)15-18-60(33,8)32(30)16-19-61(31,36)9)86-57-48(75)51(39(66)26(5)83-57)89-59-53(91-56-45(72)42(69)38(65)25(4)82-56)47(74)50(28(7)85-59)88-58-52(90-55-44(71)41(68)37(64)24(3)81-55)46(73)49(27(6)84-58)87-54-43(70)40(67)34(63)22-80-54/h16,23-31,33-59,63-76H,11-15,17-22H2,1-10H3,(H,77,78,79)/t24-,25-,26-,27-,28-,29+,30+,31+,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54+,55+,56+,57+,58+,59+,60-,61+,62-/m1/s1 |

InChI Key |

RRDLUYKZNPWVNX-HVARHZHCSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC=C7[C@@]9([C@@H]6C[C@H](CC9)OS(=O)(=O)O)C)C)[C@@](C)(CCCC(C)C)O)C)O)C)C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(OC(C5O)OC6CC7C8CCC(C8(CC=C7C9(C6CC(CC9)OS(=O)(=O)O)C)C)C(C)(CCCC(C)C)O)C)O)C)C)OC1C(C(C(CO1)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-ethyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B10853177.png)

![7-[3-(4-Dimethylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853182.png)

![N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)

![3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)

![7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)

![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10853215.png)

![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)

![4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol](/img/structure/B10853252.png)

![2-[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]-N,N'-diphenylpropanediamide](/img/structure/B10853267.png)